(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide

Asymmetric Synthesis Chiral Auxiliaries Diastereoselective Hydroxyalkylation

(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide (CAS 170900-87-5) is a chiral, non-racemic cyclic sulfonimidate that serves as the key enantiopure precursor to a family of 2-alkenyl sulfoximine chiral auxiliaries. It is derived from the amino acid valine and bears two stereogenic centers (2R,4R), with specified optical rotation [α]20/D +85° (c = 1%, CHCl3) and melting point 82-86 °C at 98% purity.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
Cat. No. B12278665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O
InChIInChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3
InChIKeyQCNBRUOJSNBOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide: Chiral Sulfoximine Precursor for High-Stereocontrol Asymmetric d3-Synthon Construction


(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide (CAS 170900-87-5) is a chiral, non-racemic cyclic sulfonimidate that serves as the key enantiopure precursor to a family of 2-alkenyl sulfoximine chiral auxiliaries. It is derived from the amino acid valine and bears two stereogenic centers (2R,4R), with specified optical rotation [α]20/D +85° (c = 1%, CHCl3) and melting point 82-86 °C at 98% purity. Reaction with Grignard reagents converts it into alkyl- and 2-alkenyl sulfoximines, which after metallation and transmetallation function as highly diastereoselective asymmetric d3-synthons for C-C bond formation. [1]

Why Generic Chiral Auxiliary Substitution Fails for (2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide


The stereochemical outcome of asymmetric transformations performed with sulfoximines derived from this compound is governed by a cooperative interaction between the two stereogenic centers in the auxiliary — the sulfur atom and the carbon side-chain derived from valine. This mutual reinforcement is exquisitely sensitive to the absolute configuration and steric environment of the starting oxathiazole 2-oxide. [1] Using the enantiomeric (2S,4S)-(-) precursor, a mismatched sulfoximine bearing altered spatial orientation, or a structurally distinct sulfoximine precursor lacking the p-tolyl/isopropyl substitution pattern, disrupts the matched stereochemical pairing and leads to significantly eroded diastereoselectivities and unpredictable facial attack on aldehydes. [1] Furthermore, alternative chiral auxiliaries based on oxazolidinone or sultam scaffolds require entirely different reaction protocols and do not deliver the same combination of reagent-controlled predictability, auxiliary removal conditions, and broad aldehyde scope. [2]

Quantitative Differentiation Evidence: (2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide Versus Closest Alternatives


Reagent-Controlled Diastereoselectivity: Sulfoximines from This Compound Achieve ≥94-97% de Across Diverse Aldehydes, Surpassing Classical Allylboration Reagents

In a direct head-to-head class comparison established in the primary literature, sulfoximines derived from (2R,4R)-(+)-4,5-dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide deliver reagent-controlled γ-hydroxyalkylation with diastereomeric excesses of ≥94% de (acyclic substrates), ≥95% de (cyclopentenyl substrates), and ≥97% de (cyclohexenyl substrates), irrespective of the nature of the aldehyde electrophile. [1] By contrast, the widely used Brown allylboration reagents (e.g., B-allyldiisopinocampheylborane) and Hoffmann camphor-based allylboronates, while also reagent-controlled, typically yield diastereoselectivities in the 80-92% ee range for similar transformations and exhibit stronger dependence on aldehyde structure. [2] The sulfoximine system thus provides a 5-15 percentage point advantage in de/ee over these established benchmarks while maintaining absolute facial predictability governed by the S(S)/R(S) sulfur configuration. [1]

Asymmetric Synthesis Chiral Auxiliaries Diastereoselective Hydroxyalkylation

Stereochemical Integrity at the Sulfur Center: Configurational Stability Under Metallation Conditions Prevents Racemization

A critical failure point for many chiral sulfoxide-based auxiliaries is configurational lability at sulfur under strongly basic metallation conditions. X-ray crystallographic analysis of sulfoximines derived from (2R,4R)-(+)-4,5-dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide confirms that the S(S)/R(S) sulfur configuration is retained throughout deprotonation with n-BuLi and subsequent transmetallation. [1] This contrasts with simpler sulfoxide auxiliaries (e.g., p-tolyl methyl sulfoxide), which undergo varying degrees of epimerization at sulfur under similar conditions. [2] The S=N bond in the sulfoximine locks the sulfur configuration, ensuring that the enantiopurity of the starting oxathiazole 2-oxide is faithfully propagated to the final product — a property verified by single-crystal X-ray structures of key intermediates (compounds 18e, 21, 59, and 62). [1]

Chiral Sulfur Chemistry Configurational Stability Sulfoximine Metallation

Amino-Acid-Derived Stereochemistry: Valine Side-Chain Enables Matched/Mismatched Pairing for Predictable Facial Selectivity

The isopropyl substituent at the 4-position of the oxathiazole ring originates from L-valine, making this compound a member of the chiral pool. In sulfoximines derived from this compound, the (R)-configured carbon side-chain and the (R)-configured sulfur atom form a matched pair that directs nucleophilic attack to the Re face of aldehydes with near-exclusive selectivity. [1] When the enantiomeric (2S,4S)-(-) precursor is used instead (CAS 145679-46-5), the Si face attack is favored, demonstrating the predictable inversion of stereochemical outcome. [1] This is not a trivial property: epimeric mixtures or diastereomeric sulfoximines lacking this specific matched pairing (e.g., using a phenylalanine-derived side-chain instead of valine) show significantly attenuated diastereoselectivities. [2]

Chiral Pool Synthesis Amino Acid Auxiliaries Matched Stereochemical Pairing

Cyclic Structure Enables One-Pot Conversion to Sulfoximines Without Protecting Group Manipulation

This compound reacts directly with Grignard reagents (alkyl, alkenyl, aryl) to form the corresponding enantiopure sulfoximines in a single operation, with the oxathiazole ring serving as a masked sulfonimidate electrophile. In contrast, classical sulfoximine synthesis from sulfoxides requires multi-step sequences: oxidation to sulfoxide, imination with hydrazoic acid or O-mesitylenesulfonylhydroxylamine, chromatographic separation of diastereomers, and N-functionalization — typically 3-5 synthetic steps from the sulfoxide. [1] This step-count differential directly impacts overall yield: the oxathiazole 2-oxide route delivers sulfoximines in 70-85% overall yield (two steps: Grignard addition + purification) compared to 30-50% cumulative yield for the classical route. [1]

Synthetic Efficiency One-Pot Synthesis Sulfoximine Preparation

Defined Physical Specifications: Specific Rotation and Melting Point as Identity and Quality Benchmarks

The commercially supplied compound (Sigma-Aldrich Cat. No. 648337) is specified at 98% purity with melting point 82-86 °C and specific rotation [α]20/D +85° (c = 1%, CHCl3). These specification values serve as immediate quality indicators: deviation from the melting point range signals contamination or degradation, while the specific rotation value directly confirms enantiopurity and correct absolute configuration. The enantiomeric (2S,4S)-(-) compound (CAS 145679-46-5) exhibits the opposite sign and comparable magnitude of rotation, providing a clear identity cross-check. No alternative oxathiazole 2-oxide precursor on the market (e.g., phenyl-substituted or methyl-substituted variants) offers this specific combination of physical constants tied to a literature-validated application profile.

Quality Control Chiral Purity Procurement Specification

Validated Application Scenarios for (2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of γ-Hydroxy Vinyl Sulfoximines with Predictable Re-Face Selectivity

This is the primary literature-validated application. The compound is converted to acyclic or cyclic 2-alkenyl sulfoximines via Grignard addition, then subjected to n-BuLi deprotonation and ClTi(OiPr)3 transmetallation. The resulting chiral allyltitanium species reacts with aldehydes to afford γ-hydroxy vinyl sulfoximines with ≥94% de (acyclic) and up to ≥97% de (cyclohexenyl). [1] The Re-face attack is guaranteed by the (2R,4R) absolute configuration, enabling reliable stereochemical planning in target-oriented synthesis. This is directly evidenced by the X-ray structures in the Reggelin 1996 JACS paper. [1]

Enantioselective Construction of Substituted Tetrahydrofurans via Sequential Hydroxyalkylation-Cyclization

The γ-hydroxy vinyl sulfoximines obtained as described above serve as precursors to tri- and tetrasubstituted tetrahydrofuran derivatives. Acid-catalyzed or N-deprotection-triggered cyclization proceeds with retention of the stereochemistry established in the hydroxyalkylation step, delivering oxygen heterocycles with high enantiopurity. [2] This application exploits the step efficiency (2 steps from oxathiazole 2-oxide to cyclization substrate) and the high diastereoselectivity (≥95% de) of the initial C-C bond-forming event. [1]

Reagent-Controlled Synthesis of Enantiomeric Cyclopentenyl and Cyclohexenyl d3-Synthons

The Reggelin group demonstrated that cyclopentenyl- and cyclohexenylsulfoximines 50a/51a and 50b/51b, prepared from this compound, are the first examples of highly enantioselective cyclic d3-synthons where the chirality resides exclusively in the auxiliary and the stereochemical outcome is independent of the aldehyde structure. [1] This reagent-controlled behavior is critical for fragment coupling in natural product synthesis where the aldehyde partner is structurally complex and chiral, as the auxiliary's stereochemical bias overrides (≥94% de) the substrate's inherent facial preference. [1]

Production of Optically Active Isocarbacyclin Intermediates via Organocopper Substitution

The 2-alkenyl sulfoximines derived from this compound undergo regio- and enantioselective substitution with organocopper reagents to yield optically active isocarbacyclin precursors. [3] This application highlights the synthetic versatility of the sulfoximine auxiliary beyond hydroxyalkylation, where the sulfoximine group directs regioselective C-C bond formation at the allylic position. The enantiopurity of the final isocarbacyclin intermediate is directly traceable to the enantiopurity of the starting oxathiazole 2-oxide. [3]

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